2-Bromo-6-morpholinobenzonitrile

Description

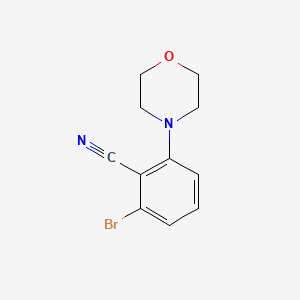

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIGGSMIIBGCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732437 | |

| Record name | 2-Bromo-6-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129540-65-3 | |

| Record name | 2-Bromo-6-(4-morpholinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129540-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-morpholinobenzonitrile

Executive Summary

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Bromo-6-morpholinobenzonitrile (CAS No. 1129540-65-3), a substituted aromatic nitrile of interest in medicinal chemistry and drug development. Due to the compound's status as a specialized research chemical, publicly available experimental data is limited. This document consolidates verified data from suppliers and safety data sheets with high-quality theoretical predictions for key parameters. Furthermore, it furnishes detailed, field-proven experimental protocols for determining critical properties such as aqueous solubility and partition coefficient, empowering researchers to generate the necessary data for their specific applications. This guide is intended for an audience of researchers, medicinal chemists, and drug development professionals who require a thorough understanding of this compound's fundamental characteristics.

Chemical Identity and Structure

This compound is a bifunctional aromatic compound featuring a benzonitrile core substituted with a bromine atom and a morpholine ring. The strategic placement of the electron-withdrawing nitrile group and bromine atom, alongside the electron-donating morpholine moiety, creates a unique electronic and steric profile that makes it a valuable building block in synthetic chemistry.

The fundamental identifiers for this compound are summarized in Table 1.

| Identifier | Value | Source |

| IUPAC Name | 2-Bromo-6-(morpholin-4-yl)benzonitrile | N/A |

| CAS Number | 1129540-65-3 | Fisher Scientific[1] |

| Molecular Formula | C₁₁H₁₁BrN₂O | Fisher Scientific[1] |

| Molecular Weight | 267.13 g/mol | Fisher Scientific[1] |

| Canonical SMILES | C1COCCN1C2=C(C=CC=C2Br)C#N | N/A |

Molecular Structure Diagram

The 2D structure of the molecule highlights the ortho-substitution pattern on the benzonitrile ring.

Caption: 2D Structure of this compound.

Physical and Chemical Properties

The known physical properties establish this compound as a stable, solid material under standard laboratory conditions. A summary of available experimental and calculated data is provided in Table 2. The lack of extensive experimental data underscores the specialized nature of this reagent.

| Property | Value | Data Type | Source |

| Appearance | Pale Yellow Solid | Experimental | Ruixi Biological[2] |

| Melting Point | 115 - 117 °C | Experimental | Ruixi Biological[2] |

| Boiling Point | No data available | N/A | Fisher Scientific[1] |

| XLogP3 (LogP) | 2.1 | Calculated | ECHEMI[3] |

| Topological Polar Surface Area (TPSA) | 36.3 Ų | Calculated | ECHEMI[3] |

| Water Solubility | No data available | N/A | Fluorochem[4] |

Spectroscopic Profile (Theoretical)

No public, experimentally derived spectroscopic data for this compound has been identified. However, a theoretical analysis based on its constituent functional groups provides a strong predictive framework for researchers seeking to characterize this molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the two types of methylene protons in the morpholine ring.

-

Aromatic Region (δ 7.2-7.8 ppm): The benzonitrile ring contains three protons. Due to the ortho- and meta-couplings, a complex multiplet pattern is expected. The proton ortho to the bromine atom and meta to the morpholine group will likely be the most downfield, influenced by the deshielding effects of both substituents.

-

Morpholine Region (δ 3.0-4.0 ppm): The morpholine ring protons are diastereotopic. The four protons adjacent to the oxygen atom (O-CH₂) are expected to resonate downfield (typically δ 3.7-3.9 ppm) compared to the four protons adjacent to the nitrogen atom (N-CH₂). The N-CH₂ protons, being directly attached to the aromatic ring, will be shifted further downfield (likely δ 3.2-3.5 ppm) than in unsubstituted morpholine. Both sets of signals are expected to appear as complex multiplets, often resembling triplets due to coupling with adjacent methylene protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by signals from the benzonitrile ring and the morpholine ring.

-

Benzonitrile Carbons (δ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitrile group (C-CN) and the carbon bonded to the morpholine nitrogen (C-N) will be significantly influenced by these substituents. The nitrile carbon (C≡N) itself is expected to appear around δ 118-120 ppm. The carbon attached to the bromine (C-Br) will likely resonate around δ 115-125 ppm.

-

Morpholine Carbons (δ 45-70 ppm): Two signals are expected for the morpholine carbons. The carbons adjacent to the oxygen atom (O-CH₂) typically appear around δ 66-68 ppm. The carbons adjacent to the nitrogen (N-CH₂) are expected around δ 48-52 ppm.

Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum would include:

-

C≡N Stretch: A sharp, strong absorption band around 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.

-

C-O-C Stretch: A strong, characteristic ether stretch from the morpholine ring, typically in the 1115-1130 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A moderate absorption in the 1200-1350 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically 500-650 cm⁻¹.

Solubility, Partition Coefficient, and Stability

Solubility Profile

No experimental solubility data is currently published. Based on its structure—a largely nonpolar aromatic core with a polar morpholine group and a calculated XLogP3 of 2.1—the compound is predicted to have:

-

Low solubility in water.

-

Good solubility in moderately polar to nonpolar organic solvents such as dichloromethane (DCM), ethyl acetate, and acetone.

-

Moderate solubility in polar protic solvents like ethanol and methanol.

-

Good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Partition Coefficient (LogP)

The partition coefficient is a critical parameter in drug development, indicating the lipophilicity of a compound and its potential to cross biological membranes.

-

Calculated Value (XLogP3): 2.1[3]. This value suggests that the compound is moderately lipophilic and has a good balance for potential oral absorption, falling within the desired range for drug-likeness as described by Lipinski's Rule of Five.

Stability and Storage

Information derived from the supplier safety data sheet provides guidance on handling and storage.

-

Stability: The compound is stable under normal laboratory conditions.[1]

-

Storage: It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Incompatibilities: Avoid strong oxidizing agents.

Experimental Protocols

For researchers requiring definitive experimental data, the following sections detail standardized, authoritative protocols for determining key physicochemical properties. The choice of these specific methodologies is based on their robustness, reproducibility, and international acceptance by regulatory bodies.

Protocol: Determination of Aqueous Solubility (OECD Guideline 105)

This protocol outlines the "Flask Method," suitable for substances with solubility expected to be above 10⁻² g/L.

Sources

Foreword: The Strategic Value of the Morpholinobenzonitrile Scaffold

An In-Depth Technical Guide to 2-Bromo-6-morpholinobenzonitrile (CAS No. 1129540-65-3)

This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's strategic importance, synthesis, chemical properties, and its prospective role in the landscape of modern drug discovery.

In the intricate chess game of drug design, certain molecular fragments consistently emerge as powerful pieces. The morpholine ring is one such "privileged pharmacophore," a term bestowed upon scaffolds that are repeatedly found in successful drug molecules across various therapeutic areas.[1] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical properties to a parent molecule, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profile.[1] When coupled with a benzonitrile framework, a versatile synthetic handle, the resulting morpholinobenzonitrile core becomes a highly attractive starting point for library synthesis and lead optimization.

This compound, in particular, is a strategically designed intermediate. The ortho-bromo substituent serves as a key functional group for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental activity in the structure-activity relationship (SAR) studies that drive drug discovery programs.

Physicochemical and Safety Data

A foundational understanding of a compound's properties and handling requirements is paramount for its effective and safe utilization in a research setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1129540-65-3 |

| Molecular Formula | C₁₁H₁₁BrN₂O |

| Molecular Weight | 267.12 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water. |

Safety & Handling

As with any halogenated aromatic compound, appropriate safety precautions must be observed. Based on available safety data sheets (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

Synthesis of this compound: A Proposed Protocol

The most logical precursor for this synthesis is 2,6-dibromobenzonitrile. The SNAr reaction involves the displacement of one of the bromine atoms by the secondary amine, morpholine. The presence of the electron-withdrawing nitrile group (-CN) activates the aromatic ring towards nucleophilic attack, making this transformation feasible.

Proposed Synthetic Workflow

Sources

A Technical Guide to the Spectral Characteristics of 2-Bromo-6-morpholinobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Novel Benzontrile Derivative

Molecular Structure and Key Spectroscopic Features

The structure of 2-Bromo-6-morpholinobenzonitrile dictates its spectral fingerprint. The benzene ring is substituted at positions 1, 2, and 6. The nitrile group (-C≡N) at C1, the bromine atom at C2, and the morpholine ring at C6 each exert distinct electronic and steric effects that are reflected in the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately 12 ppm, centered around 5-6 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.45 | t | ~8.0 | 1H | Ar-H (H4) |

| ~7.15 | d | ~8.0 | 1H | Ar-H (H5) |

| ~6.95 | d | ~8.0 | 1H | Ar-H (H3) |

| ~3.85 | t | ~4.8 | 4H | -N(-CH₂-CH₂-)₂O |

| ~3.20 | t | ~4.8 | 4H | -N(-CH₂-CH₂-)₂O |

Interpretation and Rationale:

The aromatic region of the ¹H NMR spectrum is predicted to display an AMX spin system, characteristic of a 1,2,3-trisubstituted benzene ring.

-

Aromatic Protons (H3, H4, H5):

-

The proton at the C4 position (H4 ) is expected to appear as a triplet due to coupling with the two adjacent protons (H3 and H5). Its chemical shift will be influenced by the electron-withdrawing bromine and nitrile groups, and the electron-donating morpholine group.

-

The protons at C3 and C5 (H3 and H5 ) will each appear as a doublet, coupling only with H4. Their precise chemical shifts will be subtly different due to the differential influence of the ortho and para substituents.

-

-

Morpholine Protons:

-

The morpholine ring contains two sets of chemically equivalent methylene protons. The four protons adjacent to the oxygen atom are expected to be deshielded and appear at a lower field (~3.85 ppm) as a triplet.

-

The four protons adjacent to the nitrogen atom are expected to be at a slightly higher field (~3.20 ppm) and will also appear as a triplet. The triplet multiplicity arises from coupling with the adjacent methylene protons.

-

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a ¹³C-equipped NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz ¹H instrument.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of approximately 200 ppm.

-

-

Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Ar-C -N (C6) |

| ~135 | Ar-C -Br (C2) |

| ~133 | Ar-C H (C4) |

| ~125 | Ar-C H (C5) |

| ~120 | Ar-C H (C3) |

| ~118 | -C ≡N |

| ~115 | Ar-C -CN (C1) |

| ~67 | -N(-CH₂-C H₂-)₂O |

| ~50 | -N(-C H₂-CH₂-)₂O |

Interpretation and Rationale:

The ¹³C NMR spectrum is predicted to show nine distinct signals.

-

Aromatic Carbons: The six aromatic carbons will have unique chemical shifts. The carbons directly attached to the electronegative bromine (C2) and the nitrogen of the morpholine ring (C6) are expected to be significantly deshielded. The carbon bearing the nitrile group (C1) will also have a characteristic chemical shift. The protonated aromatic carbons (C3, C4, C5) will appear in the typical aromatic region.

-

Nitrile Carbon: The carbon of the nitrile group is expected to have a chemical shift in the range of 115-120 ppm.

-

Morpholine Carbons: The two sets of methylene carbons in the morpholine ring will be distinct. The carbons adjacent to the oxygen are expected at a lower field (~67 ppm) compared to those adjacent to the nitrogen (~50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and automatically subtracted from the sample spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (morpholine) |

| ~2225 | Strong, Sharp | -C≡N stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | C-N stretch (aromatic-amine) |

| ~1115 | Strong | C-O-C stretch (morpholine) |

| ~750 | Strong | C-Br stretch |

Interpretation and Rationale:

-

Nitrile Stretch: The most characteristic peak in the IR spectrum will be a strong, sharp absorption around 2225 cm⁻¹ due to the C≡N stretching vibration.[1]

-

Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will show weaker absorptions corresponding to the aromatic C-H stretches, while the region just below 3000 cm⁻¹ will exhibit stronger peaks from the aliphatic C-H stretches of the morpholine ring.

-

Aromatic C=C Vibrations: The characteristic skeletal vibrations of the benzene ring are expected in the 1600-1450 cm⁻¹ region.

-

C-N and C-O Stretches: A strong absorption corresponding to the aryl-amine C-N stretch is predicted around 1250 cm⁻¹. The C-O-C stretch of the morpholine ether linkage will likely appear as a strong band around 1115 cm⁻¹.

-

C-Br Stretch: The C-Br stretch is expected in the fingerprint region, typically below 800 cm⁻¹.

Caption: Experimental workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data (EI):

| m/z | Predicted Relative Abundance | Assignment |

| 266/268 | High | [M]⁺˙ (Molecular ion peak with Br isotope pattern) |

| 237/239 | Medium | [M - C₂H₅]⁺˙ (Loss of an ethyl group from morpholine) |

| 181/183 | Medium | [M - C₄H₈NO]⁺ (Loss of the morpholine ring) |

| 102 | High | [C₆H₄CN]⁺ |

Interpretation and Rationale:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[2] This will result in two peaks of nearly equal intensity at m/z 266 and 268.

Key Fragmentation Pathways:

The fragmentation of the molecular ion will likely involve the loss of fragments from the morpholine ring or the cleavage of the bond connecting the morpholine ring to the benzene nucleus.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently approach the characterization of this and structurally related molecules. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. While this guide is based on predictive data, it establishes a solid foundation for the empirical verification and further investigation of this intriguing compound.

References

- BenchChem. (n.d.). A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers.

- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview.

Sources

Introduction: Identifying a Key Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Commercial Availability and Application of 2-Bromo-6-morpholinobenzonitrile

This compound is a substituted aromatic heterocyclic compound that has emerged as a valuable building block for researchers in medicinal chemistry and drug development. Its unique trifunctional nature—featuring a reactive aryl bromide, an electron-withdrawing nitrile group, and a versatile morpholine moiety—positions it as an attractive starting material for generating diverse molecular libraries. The aryl bromide is primed for a variety of metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of its commercial availability, quality control procedures, potential synthetic applications, and essential safety protocols, designed for the practicing research scientist.

Section 1: Physicochemical Properties and Identification

Correctly identifying a chemical reagent is the foundational step for any successful research campaign. Misidentification can lead to lost time, wasted resources, and inexplicable results. This compound is identified by a unique Chemical Abstracts Service (CAS) number, which is the most reliable identifier across different suppliers and literature sources.

Its key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 2-bromo-6-morpholin-4-ylbenzonitrile | [1][2] |

| CAS Number | 1129540-65-3 | [1][3][4] |

| Molecular Formula | C₁₁H₁₁BrN₂O | [1][3][4] |

| Molecular Weight | 267.12 g/mol | [1][3][4] |

| IUPAC Name | 2-bromo-6-morpholin-4-ylbenzonitrile | [1][2] |

| SMILES | C1COCCN1C2=C(C(=CC=C2)Br)C#N | [1][2] |

| InChI Key | InChI=1S/C11H11BrN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2 | [1][2] |

Section 2: Commercial Sourcing and Procurement

This compound is classified as a research chemical, meaning it is typically available from specialty chemical suppliers in small quantities (milligrams to grams) intended for laboratory use only and not for human or household applications.[3] Its availability is generally on a "by-request" or "in-stock" basis from a select group of vendors who specialize in providing building blocks for discovery chemistry.

| Supplier | Product Number/Catalog No. | Typical Quantities | Availability Note |

| Clinivex | RCLS2L116546 | mg scale | "Please Enquire"[3] |

| Fisher Scientific / Thermo Scientific | H61193 | 250 mg | Check website for stock[1][5] |

| Toronto Research Chemicals (TRC) | B701500 | 50 mg, 500 mg | Check website for stock[1][2][6][7][8] |

| Sinfoo Biotech | A003689 | Not specified | "Request for Quotation"[4] |

Procurement Strategy: For researchers, the procurement process involves identifying the required purity and quantity, obtaining quotes from multiple suppliers to compare cost and lead times, and ensuring the supplier provides a Certificate of Analysis (CoA) with the shipment. Given that this is not a bulk commodity chemical, lead times can vary, and it is prudent to plan procurement well in advance of scheduled experiments.

Section 3: Quality Control and Analytical Validation: A Self-Validating Workflow

Upon receiving any chemical from a commercial source, it is imperative to perform in-house quality control to verify its identity and purity. A supplier's Certificate of Analysis provides a baseline, but independent verification is a cornerstone of experimental reproducibility. The causality here is simple: using an impure or incorrect starting material will invariably lead to failed reactions or the unintended synthesis of incorrect products, compromising the entire research endeavor.

A robust QC workflow ensures the material meets the standards required for its intended application.

Caption: Inbound Material Quality Control Workflow.

Step-by-Step QC Protocol:

-

Documentation and Visual Check: Upon receipt, log the chemical into the inventory. Visually inspect the material for expected color and form (typically a solid) and compare the label information against the order and the supplier's CoA.

-

Solubility Test: Perform a small-scale solubility test in common deuterated solvents (e.g., DMSO-d₆, CDCl₃) to select the appropriate one for NMR analysis.

-

Structural Verification by NMR: Acquire ¹H and ¹³C NMR spectra. The proton NMR should show characteristic peaks for the aromatic protons, the morpholine protons, and confirm the substitution pattern. The carbon NMR will confirm the number of unique carbon environments, including the key nitrile carbon signal.

-

Purity and Mass Confirmation by LC-MS: Use Liquid Chromatography-Mass Spectrometry to confirm the molecular weight (267.12 g/mol for the parent ion, with the characteristic isotopic pattern for a single bromine atom) and to assess purity by observing the primary peak area relative to any impurities.

-

Quantitative Purity by HPLC: For applications requiring high purity, an HPLC analysis with a UV detector can provide a more accurate quantitative measure of purity (e.g., >95%, >98%).

Section 4: Applications in Medicinal Chemistry - A Synthetic Strategy Perspective

The true value of this compound lies in its role as a versatile intermediate. The ortho-relationship of the bromo, cyano, and morpholino groups creates a unique electronic and steric environment that can be exploited in drug design. While specific, published protocols using this exact molecule are nascent, a senior scientist can readily envision its application in established, high-yield synthetic transformations.

The most logical and field-proven application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. The aryl bromide serves as a robust synthetic handle to introduce molecular complexity.

Hypothetical Workflow: Suzuki-Miyaura Cross-Coupling This workflow illustrates how the title compound can be used to synthesize a more complex biaryl structure, a common motif in pharmacologically active molecules. The choice of a Suzuki coupling is based on its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids/esters.

Sources

- 1. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]

- 2. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]

- 3. clinivex.com [clinivex.com]

- 4. This compound,(CAS# 1129540-65-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. fishersci.pt [fishersci.pt]

- 6. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 7. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.it]

- 8. This compound, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.se]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-6-morpholinobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2-Bromo-6-morpholinobenzonitrile, a heterocyclic compound of interest in contemporary drug discovery and medicinal chemistry. By integrating theoretical principles with established analytical methodologies, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development. The guide outlines the probable three-dimensional arrangement of the molecule, details the experimental and computational workflows for its characterization, and discusses the implications of its structural features on its potential physicochemical and pharmacological properties.

Introduction: The Significance of Structural Analysis in Drug Development

In the landscape of modern pharmaceutical research, a profound understanding of a molecule's three-dimensional structure is a cornerstone of rational drug design. The spatial arrangement of atoms and the conformational flexibility of a molecule dictate its interactions with biological targets, influencing its efficacy, selectivity, and pharmacokinetic profile. This compound, a compound featuring a substituted benzonitrile core and a morpholine moiety, presents an interesting case for structural investigation due to the interplay of the planar aromatic system and the flexible saturated heterocycle. This guide delves into the nuanced structural aspects of this molecule, providing a framework for its comprehensive characterization. The morpholine heterocycle is a common structural unit in many FDA-approved drugs, valued for its ability to improve pharmacokinetic properties.[1]

Predicted Molecular Structure and Conformation

While a definitive crystal structure for this compound is not publicly available at the time of this writing, a robust prediction of its solid-state and solution-state conformation can be made based on extensive studies of its constituent fragments: the substituted benzonitrile and the N-aryl morpholine.

The morpholine ring is well-established to adopt a stable chair conformation .[2][3][4] This conformation minimizes torsional and steric strain. The nitrogen atom of the morpholine is connected to the C6 position of the benzonitrile ring. The orientation of the morpholine ring relative to the plane of the benzonitrile ring is a key conformational parameter. Studies on related 2,6-disubstituted aryl groups suggest a strong preference for an antiperiplanar orientation of the geminal and vicinal hydrogens on the adjacent sp3-sp3 C-C bond to minimize steric hindrance.[5] In the case of this compound, this would translate to a conformation where the morpholine ring is likely twisted with respect to the benzonitrile plane to alleviate steric interactions between the morpholine protons and the ortho-bromo and cyano substituents.

The nitrogen atom in the morpholine ring is sp3 hybridized, and its lone pair of electrons plays a crucial role in its chemical reactivity and intermolecular interactions. The presence of the electron-withdrawing benzonitrile ring will influence the electron density on the morpholine nitrogen.

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction.[6][7] This class of reaction is a cornerstone of synthetic organic chemistry for the formation of aryl-amine bonds, particularly on electron-deficient aromatic rings.

Proposed Synthetic Pathway

The most plausible synthetic route involves the reaction of 2,6-dibromobenzonitrile with morpholine. The presence of two electron-withdrawing bromine atoms and a cyano group on the aromatic ring activates it towards nucleophilic attack.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on established SNAr reactions.[6] Optimization of reaction conditions (temperature, time, and base) may be necessary to achieve optimal yield and purity.

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dibromobenzonitrile (1.0 equivalent) in a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Addition of Reagents: Add morpholine (1.1 to 1.5 equivalents) to the solution. Subsequently, add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 equivalents), to scavenge the HBr formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Experimental Determination of Molecular Structure and Conformation

A multi-technique approach is essential for the unambiguous determination of the molecular structure and conformation of this compound.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[8]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

-

Crystal Growth: High-quality single crystals are paramount for a successful SCXRD experiment.[9][10][11]

-

Method: Slow evaporation of a saturated solution of this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) is a common starting point.

-

Rationale: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. The choice of solvent is critical and often requires screening.

-

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined (structure solution). These positions are then refined to best fit the experimental data (structure refinement).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure and conformation in solution.[5] For this compound, 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, would be employed.

-

1H NMR: The aromatic region would show signals corresponding to the three protons on the benzonitrile ring. The morpholine protons would appear as distinct multiplets in the aliphatic region. The chemical shifts of the morpholine protons proximal to the nitrogen and oxygen atoms will be different.

-

13C NMR: The spectrum would show signals for all 11 unique carbon atoms. The chemical shifts of the aromatic carbons will be influenced by the bromo, cyano, and morpholino substituents.

-

Conformational Insights: Variable temperature NMR studies can provide information on conformational dynamics. Changes in chemical shifts or the coalescence of signals can indicate the presence of different conformers in equilibrium. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, providing crucial data on the relative orientation of the morpholine and benzonitrile rings.

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer. Subsequently, perform 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY).

-

Spectral Analysis:

-

Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

-

Analyze coupling constants in the 1H NMR spectrum to infer dihedral angles.

-

Interpret NOE correlations to determine the spatial arrangement of the molecule in solution.

-

Computational Modeling and Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into molecular properties.[3][12]

Theoretical Framework

DFT calculations can be used to:

-

Predict the lowest energy conformation of the molecule.

-

Calculate theoretical NMR chemical shifts and coupling constants for comparison with experimental data.

-

Determine the rotational energy barrier between the morpholine and benzonitrile rings.

-

Analyze the electronic structure, including molecular orbitals and electrostatic potential.

Detailed Protocol: DFT Calculations

-

Structure Building: Construct the 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic conformational search to identify all low-energy conformers.

-

Geometry Optimization: Optimize the geometry of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima and to obtain thermodynamic data.

-

Property Calculations: Calculate NMR parameters, molecular orbitals, and other properties of interest for the lowest energy conformer.

Logical Workflow for Computational Analysis

Caption: Workflow for DFT-based conformational analysis.

Data Summary and Interpretation

The following table summarizes the key structural and physicochemical parameters for this compound, with predicted values where experimental data is unavailable.

| Parameter | Value/Predicted Value | Method of Determination |

| Molecular Formula | C11H11BrN2O | Mass Spectrometry |

| Molecular Weight | 267.12 g/mol | Calculation |

| Predicted Conformation | Chair (Morpholine) | Analogy, DFT |

| Predicted 1H NMR (Aromatic) | ~7.0-7.8 ppm (3H) | Prediction based on similar structures |

| Predicted 1H NMR (Morpholine) | ~3.0-4.0 ppm (8H) | Prediction based on similar structures |

| Predicted 13C NMR (Aromatic) | ~110-160 ppm (6C) | Prediction based on similar structures |

| Predicted 13C NMR (Morpholine) | ~45-70 ppm (4C) | Prediction based on similar structures |

| Predicted Dipole Moment | ~3-5 D | DFT Calculation |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding the molecular structure and conformation of this compound. By combining established synthetic methods with advanced analytical and computational techniques, a detailed structural elucidation is achievable. The predicted chair conformation of the morpholine ring and its likely non-planar orientation relative to the benzonitrile ring are key structural features that will govern its interactions with biological targets.

Future experimental work should focus on obtaining a single-crystal X-ray structure to definitively determine its solid-state conformation. In-depth NMR studies, including variable temperature and NOE experiments, will be crucial for characterizing its solution-state dynamics. These experimental data will serve as a benchmark for refining computational models, ultimately leading to a more accurate prediction of the molecule's behavior in biological systems and aiding in the design of novel therapeutics.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1634-1655. [Link]

-

Al-Rawashdeh, N. A. F., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6030. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 18, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 18, 2026, from [Link]

-

Jasinski, J. P. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 385–395. [Link]

-

Kopchuk, D. S., et al. (2017). X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). ResearchGate. [Link]

-

Barnes, A. J., & Speirs, G. P. (2023). The crystal structure of morpholine. Journal of Molecular Structure, 1284, 135359. [Link]

-

Wipf, P., & Ribe, S. (2006). Effect of 2,6-disubstituted aryl groups on acyclic conformation: preference for an antiperiplanar orientation of the geminal and vicinal hydrogens. The Journal of Organic Chemistry, 71(23), 8835–8841. [Link]

-

Met-Calf, C., et al. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS medicinal chemistry letters, 9(1), 33–38. [Link]

-

Vapourtec. (n.d.). Aromatic Substitution. Retrieved January 18, 2026, from [Link]

-

Majumdar, A., & Bhattacharjee, U. (2022). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Journal of Molecular Structure, 1264, 133290. [Link]

-

Lee, S. H., et al. (2022). Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics. Physical Chemistry Chemical Physics, 24(46), 28247–28254. [Link]

-

Lee, S. H., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The journal of physical chemistry letters, 14(42), 9579–9585. [Link]

-

Smith, A. M., & Whyman, R. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Trends in chemistry (Cambridge, Mass.), 2(1), 100075. [Link]

-

Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(40), 14149–14157. [Link]

-

Jaworski, J. S., & Stępień, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules (Basel, Switzerland), 25(20), 4811. [Link]

-

Vitaku, E., et al. (2019). Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of 2,6-disubstituted aryl groups on acyclic conformation: preference for an antiperiplanar orientation of the geminal and vicinal hydrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vapourtec.com [vapourtec.com]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ekwan.github.io [ekwan.github.io]

- 10. researchgate.net [researchgate.net]

- 11. Buy 2-Bromo-6-[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]benzonitrile [smolecule.com]

- 12. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Unlocking the Potential of 2-Bromo-6-morpholinobenzonitrile: A Technical Guide for Novel Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds endowed with favorable pharmacological properties is a cornerstone of efficient drug discovery. 2-Bromo-6-morpholinobenzonitrile emerges as a compound of significant interest, strategically combining three key chemical motifs: a benzonitrile core, a morpholine ring, and a reactive bromine atom. While direct biological data on this specific molecule is nascent, an analysis of its constituent parts provides a compelling rationale for its exploration in a variety of therapeutic areas.

The morpholine ring is widely recognized as a "privileged structure" in medicinal chemistry, known for conferring advantageous physicochemical and metabolic properties to bioactive molecules.[1][2] Its inclusion often leads to improved solubility, bioavailability, and a wide spectrum of biological activities, from anticancer to anti-inflammatory effects.[3][4] The benzonitrile group is an equally valuable pharmacophore, capable of acting as a hydrogen bond acceptor and a bioisostere for various functional groups, and is a key component in numerous FDA-approved drugs.[5][6] The bromine atom serves as a versatile synthetic handle, opening avenues for extensive structural modifications through well-established chemical reactions.

This technical guide will provide a comprehensive overview of the potential research applications of this compound, detailing its synthesis, proposing avenues for biological investigation, and outlining strategies for the further chemical derivatization of this promising scaffold.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug discovery workflows.

| Property | Value | Source |

| CAS Number | 1129540-65-3 | ECHEMI |

| Molecular Formula | C₁₁H₁₁BrN₂O | ECHEMI |

| Molecular Weight | 267.12 g/mol | ECHEMI |

| Appearance | Solid | ECHEMI |

| XLogP3 | 2.1 | ECHEMI |

| Hydrogen Bond Acceptor Count | 3 | ECHEMI |

| Rotatable Bond Count | 1 | ECHEMI |

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a readily available starting material, 2-bromo-6-fluorobenzonitrile, with morpholine. The fluorine atom at the ortho position to the electron-withdrawing nitrile group is highly activated towards displacement by a nucleophile like morpholine.[7]

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 2-bromo-6-fluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Caption: Proposed synthesis of this compound.

Potential Research Applications and Biological Screening Strategies

The unique structural amalgamation within this compound suggests several promising avenues for investigation in drug discovery.

Oncology

The morpholine and benzonitrile moieties are prevalent in a multitude of anticancer agents.[2][5] Benzonitrile-containing compounds have been developed as kinase inhibitors, and molecules that disrupt protein-protein interactions.[5] Morpholine derivatives have demonstrated broad cytotoxic and antiproliferative activities.[2]

Proposed Screening Cascade:

-

Initial Cytotoxicity Screening: Assess the in vitro cytotoxicity of this compound against a panel of human cancer cell lines (e.g., NCI-60 panel).

-

Kinase Inhibition Assays: Screen the compound against a panel of therapeutically relevant kinases, particularly those implicated in cancer cell proliferation and survival (e.g., tyrosine kinases, serine/threonine kinases).

-

Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of action, such as cell cycle arrest or induction of apoptosis.

Central Nervous System (CNS) Disorders

The physicochemical properties of the morpholine ring, including its ability to improve blood-brain barrier penetration, make it a valuable scaffold for CNS drug discovery.[2] The structural similarity to known benzodiazepine receptor ligands, as hinted at by related, more complex molecules, suggests potential activity on neurological targets.

Proposed Screening Cascade:

-

Receptor Binding Assays: Evaluate the binding affinity of the compound for a panel of CNS receptors, including GABA-A, serotonin, and dopamine receptors.

-

In Vitro Neuroprotection Assays: Investigate the potential of the compound to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity.

Antimicrobial Agents

Both morpholine and benzonitrile derivatives have been reported to possess antimicrobial properties.[8][9] The combination of these two scaffolds could lead to novel antibacterial or antifungal agents.

Proposed Screening Cascade:

-

Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC of the compound against a panel of clinically relevant bacterial and fungal strains.

-

Mechanism of Action Studies: For active compounds, investigate the mechanism of antimicrobial action, such as inhibition of cell wall synthesis or DNA replication.

Caption: Potential therapeutic areas for this compound.

Future Directions: Leveraging the Bromine Handle for Library Synthesis

The presence of the bromine atom on the benzonitrile ring is a key feature that enables further structural diversification through palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[10][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling can be employed to introduce a wide variety of aryl and heteroaryl groups at the 2-position, allowing for the exploration of π-π stacking interactions with biological targets.[12]

Buchwald-Hartwig Amination

This reaction enables the introduction of a diverse range of primary and secondary amines, which can serve as hydrogen bond donors or acceptors, and can be further functionalized.[13]

Sonogashira Coupling

The Sonogashira coupling allows for the installation of terminal alkynes, which can be used to introduce rigidity into the molecule or as a handle for further transformations via "click chemistry".

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), a boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.

-

Reaction Conditions: Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed.

-

Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography.

Caption: Workflow for generating a chemical library from the core scaffold.

Conclusion

This compound represents a strategically designed chemical scaffold with significant potential for the development of novel therapeutics. Its synthesis is straightforward, and the combination of the privileged morpholine ring, the versatile benzonitrile moiety, and the reactive bromine handle provides a rich platform for exploration in oncology, CNS disorders, and infectious diseases. The experimental protocols and research strategies outlined in this guide offer a clear path for researchers to unlock the full potential of this promising molecule and its derivatives.

References

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Available at: [Link]

-

Wikipedia. Morpholine. Available at: [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 513, 03006. Available at: [Link]

-

Lateral. (2024). Morpholine derivatives: Significance and symbolism. Available at: [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]

-

ResearchGate. (2016). Application of Nitrile in Drug Design. Available at: [Link]

-

ResearchGate. (2019). Suzuki cross-coupling of 2-bromobenzonitrile with p -tolyl boronic acid.... Available at: [Link]

-

ResearchGate. (2011). Chapter 32. The use of bioisosteric groups in lead optimization. Available at: [Link]

-

Nature. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Scientific Reports, 7, 41333. Available at: [Link]

-

Huffman, J. W., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(7), 1024-1029. Available at: [Link]

-

Bentham Science. (2021). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Available at: [Link]

-

Chemistry LibreTexts. (2021). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

-

ResearchGate. (2020). Biological activities of morpholine derivatives and molecular targets involved. Available at: [Link]

-

ResearchGate. (2020). Contribution of the morpholine scaffold on the activity of.... Available at: [Link]

-

Al-Masoudi, N. A., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of the Korean Chemical Society, 56(2), 244-249. Available at: [Link]

-

ResearchGate. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available at: [Link]

-

ResearchGate. (2020). Morpholine-containing molecular scaffolds of our in-house library. The.... Available at: [Link]

-

ResearchGate. (2016). morpholine antimicrobial activity. Available at: [Link]

-

Smith, A. M., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(40), 13989-13992. Available at: [Link]

-

Vapourtec. Aromatic Substitution. Available at: [Link]

-

PubChem. 2-Bromo-6-fluorobenzonitrile. Available at: [Link]

-

Angewandte Chemie International Edition. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(28), 9372-9387. Available at: [Link]

-

Sci-Hub. Nucleophilic aromatic substitution reactions. Available at: [Link]

-

Semantic Scholar. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. Morpholine derivatives: Significance and symbolism [wisdomlib.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vapourtec.com [vapourtec.com]

- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

The Strategic Application of 2-Bromo-6-morpholinobenzonitrile as a Versatile Synthetic Building Block

A Technical Guide for Researchers in Organic Synthesis and Drug Discovery

Foreword

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-6-morpholinobenzonitrile has emerged as a particularly valuable scaffold, offering a unique combination of functionalities that can be orthogonally addressed to forge intricate molecules with diverse applications. This guide provides an in-depth exploration of this compound, from its synthesis and reactivity to its application in the development of medicinally relevant compounds. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical principles that guide their application.

Physicochemical Properties and Structural Features

This compound is a crystalline solid with the molecular formula C₁₁H₁₁BrN₂O and a molecular weight of approximately 267.12 g/mol .[1] Its structure is characterized by a benzene ring substituted with a bromine atom, a nitrile group, and a morpholine ring at positions 2, 1, and 6, respectively.

Table 1: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 1129540-65-3 | [1] |

| Molecular Formula | C₁₁H₁₁BrN₂O | [1] |

| Molecular Weight | 267.12 g/mol | [1] |

| Appearance | Solid | [1] |

| XLogP3 | 2.1 | [1] |

The strategic value of this building block lies in the distinct reactivity of its functional groups. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nitrile group can be transformed into a variety of other functionalities, including carboxylic acids, primary amines, and tetrazoles. The morpholine moiety, a common feature in many bioactive molecules, can enhance pharmacokinetic properties such as solubility and metabolic stability.

Synthesis of this compound

The most direct and common synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a dihalogenated benzonitrile with morpholine. The presence of the electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the halogen atoms.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on analogous and well-established SNAr reactions on activated aryl halides.

-

Materials:

-

2,6-Dibromobenzonitrile

-

Morpholine (1.1 - 1.5 equivalents)

-

Potassium Carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dibromobenzonitrile (1.0 eq) in DMF.

-

Add potassium carbonate (2.5 eq) and morpholine (1.2 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

-

Key Chemical Transformations and Applications

The synthetic utility of this compound is primarily derived from the selective reactivity of its bromo and nitrile functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for the introduction of a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions.

Diagram: Key Cross-Coupling Reactions

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

This reaction is a powerful method for forming carbon-carbon bonds between the benzonitrile core and various aryl or heteroaryl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like XPhos Pd G2) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst and ligand (if not using a pre-catalyst).

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

This reaction allows for the formation of a carbon-nitrogen bond, introducing a primary or secondary amine at the 2-position.

Experimental Protocol: Buchwald-Hartwig Amination

-

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like BINAP or Xantphos) (1-5 mol%)

-

Strong base (e.g., NaOtBu or LiHMDS) (1.5 - 2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

-

Add the solvent, followed by the amine and then this compound.

-

Seal the flask and heat the mixture to 80-110 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other important moieties.

Diagram: Nitrile Group Transformations

Caption: Key transformations of the nitrile group.

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key functional group for further derivatization, such as amide bond formation.[2][3][4][5]

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Materials:

-

2-Substituted-6-morpholinobenzonitrile

-

Aqueous sulfuric acid (e.g., 50%) or concentrated hydrochloric acid

-

Water

-

-

Procedure:

-

Heat a mixture of the nitrile in aqueous acid under reflux for several hours.

-

Monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid.

-

Cool the reaction mixture, and the carboxylic acid may precipitate.

-

Collect the solid by filtration, wash with cold water, and dry. Alternatively, extract the product with an organic solvent.

-

The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[6][7][8][9]

Experimental Protocol: Reduction with LiAlH₄

-

Materials:

-

2-Substituted-6-morpholinobenzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

Aqueous sodium hydroxide

-

-

Procedure:

-

In a dry flask under an inert atmosphere, suspend LiAlH₄ in anhydrous ether or THF.

-

Cool the suspension in an ice bath and slowly add a solution of the nitrile in the same solvent.

-

After the addition is complete, stir the reaction at room temperature or with gentle heating until complete.

-

Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it with ether or THF.

-

Dry the filtrate over an anhydrous drying agent, filter, and concentrate to yield the primary amine.

-

The nitrile can undergo a [3+2] cycloaddition with an azide source to form a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.[10][11][12][13][14]

Experimental Protocol: Tetrazole Formation

-

Materials:

-

2-Substituted-6-morpholinobenzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or a Lewis acid like zinc chloride (ZnCl₂)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

In a flask, combine the nitrile, sodium azide, and ammonium chloride in DMF.

-

Heat the mixture to 100-120 °C for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture and acidify with dilute HCl.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the tetrazole product by recrystallization or column chromatography.

-

Case Studies in Medicinal Chemistry

The structural motifs present in this compound are frequently found in biologically active molecules, making it a valuable starting material for drug discovery programs.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[15][16] The 2-amino-6-morpholinopyridine scaffold is a common core in many kinase inhibitors. By first performing a Buchwald-Hartwig amination on this compound, followed by further manipulation of the nitrile group, medicinal chemists can access a wide range of potential kinase inhibitors. The morpholine group often imparts favorable properties, and the ability to diversify the amine substituent allows for the fine-tuning of potency and selectivity against specific kinase targets.[1][6]

Development of GPCR Modulators

G protein-coupled receptors (GPCRs) are another critical class of drug targets. The morpholine ring is a well-established pharmacophore in many GPCR modulators. Using this compound as a starting point, Suzuki-Miyaura coupling can be employed to introduce diverse aryl and heteroaryl groups at the 2-position. This allows for the exploration of structure-activity relationships (SAR) at the GPCR target of interest, with the morpholine and nitrile groups providing additional points for interaction or modification.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. Based on safety data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Consult the material safety data sheet (MSDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a strategically designed synthetic building block that provides a powerful platform for the synthesis of complex and medicinally relevant molecules. Its orthogonal functionalities allow for a modular and convergent approach to a wide range of target structures. A thorough understanding of its reactivity, as outlined in this guide, will enable researchers to fully exploit its potential in their synthetic endeavors.

References

- Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.

- Wright, E. W., et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 20(10), 19379–19393.

- Google Patents.

-

Organic Chemistry Portal. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. [Link]

-

ResearchGate. Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic.... [Link]

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

ResearchGate. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [Link]

-

Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

OrgoSolver. Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. [Link]

-

National Institutes of Health. Tetrazoles via Multicomponent Reactions. [Link]

-

Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]

-

Oriental Journal of Chemistry. A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. [Link]

-

Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

-

National Institutes of Health. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

-

National Institutes of Health. Novel Allosteric Modulators of G Protein-coupled Receptors. [Link]

-

ResearchGate. (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][6] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]

-

ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. [Link]

-

National Institutes of Health. Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]

-

National Institutes of Health. Allosteric modulation of G protein-coupled receptor signaling. [Link]

-

National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

-

National Institutes of Health. Compounds from Natural Sources as Protein Kinase Inhibitors. [Link]

-

National Institutes of Health. Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]

-

National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

-

Beilstein Journals. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. [Link]

-

Organic Syntheses. m-BROMONITROBENZENE. [Link]

-

National Institutes of Health. Allosteric Modulation of G Protein-Coupled Receptors: An Emerging Approach of Drug Discovery. [Link]

-

National Institutes of Health. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. [Link]

Sources

- 1. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]